Silane, (heptyloxy)trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silane, (heptyloxy)trimethyl- is a chemical compound that belongs to the class of organosilanes. It is used in various scientific research applications, including material science, surface modification, and nanotechnology.

Scientific Research Applications

Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- has various scientific research applications, including surface modification of materials, synthesis of nanoparticles, and preparation of functionalized surfaces. It is used as a coupling agent in the production of composite materials, where it helps to improve the adhesion between the filler and the matrix. Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- is also used as a surface modifier for glass, ceramics, and metals, where it improves the hydrophobicity and oleophobicity of the surface.

Mechanism Of Action

Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- works by forming covalent bonds with the surface of the material, creating a thin layer of silane on the surface. The silane layer acts as a barrier, preventing the penetration of water and other liquids into the material. The hydrophobic and oleophobic properties of the silane layer are due to the long hydrophobic chain of the Silane, (heptyloxy)trimethyl- group, which repels water and other polar molecules.

Biochemical And Physiological Effects

Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- has no known biochemical or physiological effects on humans or animals. It is considered safe to handle and use in laboratory experiments, provided that proper safety precautions are taken.

Advantages And Limitations For Lab Experiments

One of the main advantages of Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- is its ability to improve the adhesion between different materials, making it a useful coupling agent in the production of composite materials. It is also easy to handle and use, with a low toxicity and flammability. However, Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- has some limitations in laboratory experiments, including its sensitivity to moisture and the need for a dry environment during handling and storage.

Future Directions

Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- has a wide range of potential applications in various scientific research fields, including material science, surface modification, and nanotechnology. Future research directions could include the development of new synthesis methods to improve the purity and yield of the compound, as well as the exploration of new applications in areas such as biotechnology and medicine. Additionally, further research could be conducted to investigate the potential environmental impacts of Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- and its use in various applications.

Synthesis Methods

Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- can be synthesized by reacting heptanol with trimethylchlorosilane in the presence of a catalyst such as triethylamine. The reaction results in the formation of Silane, (Silane, (heptyloxy)trimethyl-)trimethyl- and hydrogen chloride gas. The purity of the synthesized compound can be improved by distillation or column chromatography.

properties

CAS RN |

18132-93-9 |

|---|---|

Product Name |

Silane, (heptyloxy)trimethyl- |

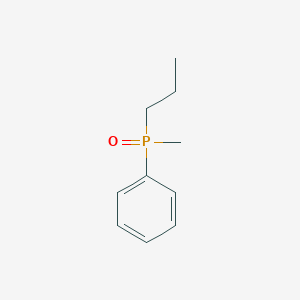

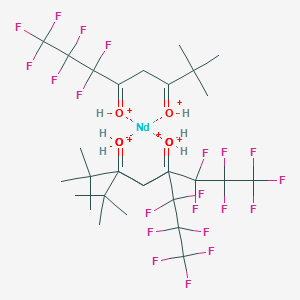

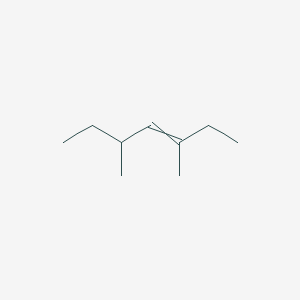

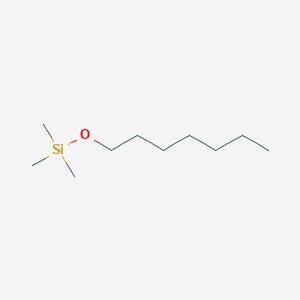

Molecular Formula |

C10H24OSi |

Molecular Weight |

188.38 g/mol |

IUPAC Name |

heptoxy(trimethyl)silane |

InChI |

InChI=1S/C10H24OSi/c1-5-6-7-8-9-10-11-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

BRCKXDXFQKVLKF-UHFFFAOYSA-N |

SMILES |

CCCCCCCO[Si](C)(C)C |

Canonical SMILES |

CCCCCCCO[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.